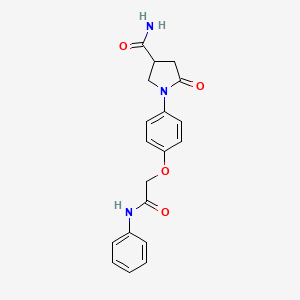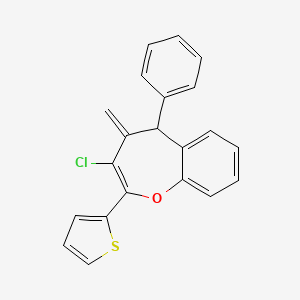![molecular formula C27H21ClN4O3 B11595279 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11595279.png)
2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that features an indole core, a chlorophenyl group, and an imidazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound, followed by cyclization.
Final Coupling: The final step involves coupling the indole core with the chlorophenyl-imidazolidinone intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets, while the chlorophenyl and imidazolidinone moieties can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
- 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(2-methylphenyl)acetamide
Uniqueness
The unique combination of the indole core, chlorophenyl group, and imidazolidinone moiety in 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C27H21ClN4O3 |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
2-[3-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21ClN4O3/c1-17-6-4-8-20(12-17)29-25(33)16-31-15-18(22-10-2-3-11-24(22)31)13-23-26(34)32(27(35)30-23)21-9-5-7-19(28)14-21/h2-15H,16H2,1H3,(H,29,33)(H,30,35)/b23-13+ |
InChI-Schlüssel |
VYIHRQKTIKTHAN-YDZHTSKRSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11595203.png)
![(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11595210.png)
![2-(1-Ethyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11595216.png)
![N-(4-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11595231.png)
![2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11595242.png)
![prop-2-en-1-yl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11595245.png)
![7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11595246.png)
![(2E)-2-cyano-N-cyclopentyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595257.png)
![4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11595264.png)

![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11595284.png)
![2-bromo-4-{(Z)-[2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11595295.png)

